![molecular formula C8H18O2Si B14311290 3-Methyl-2-[(trimethylsilyl)oxy]butanal CAS No. 112969-05-8](/img/structure/B14311290.png)
3-Methyl-2-[(trimethylsilyl)oxy]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(trimethylsilyl)oxy]butanal is an organic compound that features a trimethylsilyl group attached to a butanal backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications. The presence of the trimethylsilyl group imparts specific characteristics, such as increased volatility and chemical inertness, which are valuable in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanal typically involves the reaction of 3-methyl-2-butanol with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-[(trimethylsilyl)oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be employed to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 3-Methyl-2-[(trimethylsilyl)oxy]butanoic acid
Reduction: 3-Methyl-2-[(trimethylsilyl)oxy]butanol
Substitution: Various substituted butanal derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Methyl-2-[(trimethylsilyl)oxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-2-[(trimethylsilyl)oxy]butanal exerts its effects is primarily through its reactivity as an aldehyde and the stability provided by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can participate in various nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 3-Methyl-2-butanol, trimethylsilyl ether
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(trimethylsilyl)oxy]butanal is unique due to its specific combination of an aldehyde group and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it particularly useful in synthetic applications where selective reactions are required .
Propiedades
Número CAS |
112969-05-8 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
3-methyl-2-trimethylsilyloxybutanal |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(6-9)10-11(3,4)5/h6-8H,1-5H3 |
Clave InChI |
CGZNFZJVGIPQFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


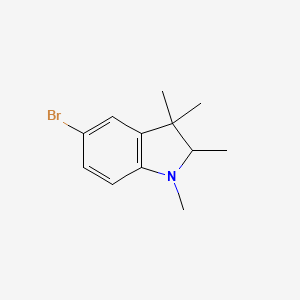
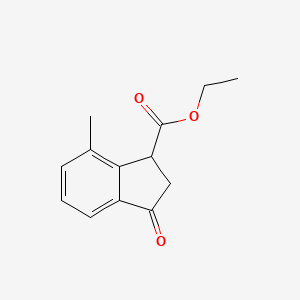
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
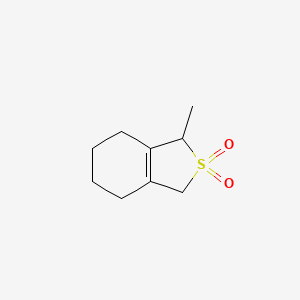
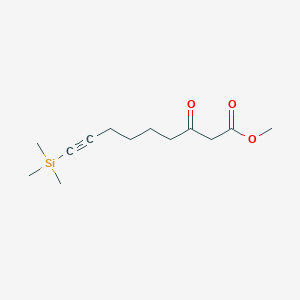
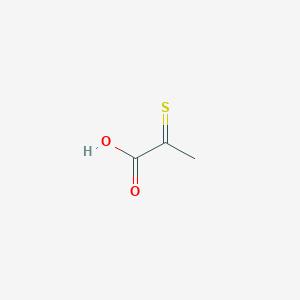

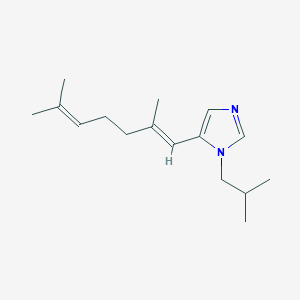
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)


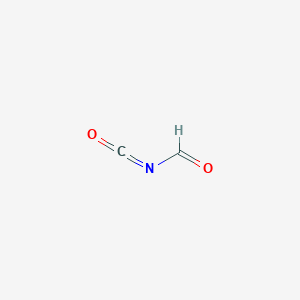
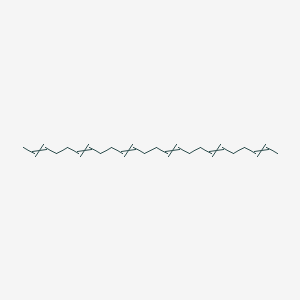
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
